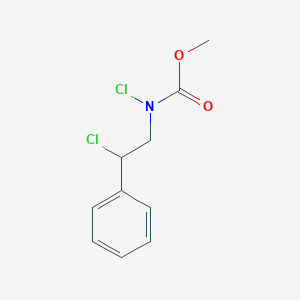
Methyl chloro(2-chloro-2-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro(2-chloro-2-phenylethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes a phenylethyl group and two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-chloro-2-phenylethyl)carbamate typically involves the reaction of 2-chloro-2-phenylethylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
2-chloro-2-phenylethylamine+methyl chloroformate→methyl chloro(2-chloro-2-phenylethyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro(2-chloro-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and alcohol.
Oxidation and Reduction: The phenylethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-chloro-2-phenylethylamine and methanol.
Oxidation: Oxidized derivatives of the phenylethyl group.
Scientific Research Applications
Methyl chloro(2-chloro-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of methyl chloro(2-chloro-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a stable complex with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to other carbamate compounds that act as enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamate
- Phenyl carbamate
- Methyl carbamate
Comparison
Methyl chloro(2-chloro-2-phenylethyl)carbamate is unique due to the presence of both chlorine atoms and the phenylethyl group, which confer distinct chemical properties and reactivity compared to other carbamates. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
64202-89-7 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl N-chloro-N-(2-chloro-2-phenylethyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)13(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
LUCXOMQPUHNARO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC(C1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















